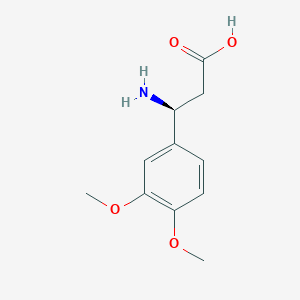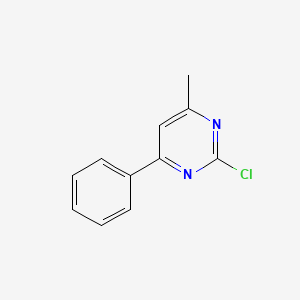
2-Chloro-4-methyl-6-phenylpyrimidine
Descripción general
Descripción
2-Chloro-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, which include 2-chloro-4-methyl-6-phenylpyrimidine, are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets due to their electron-deficient character, making them suitable for nucleophilic aromatic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with methylating agents. One common method is the reaction of 2,4-dichloro-6-phenylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-phenylpyrimidine: Similar structure but lacks the methyl group at the 4-position.
2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom at the 4-position.
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Substituted with a methoxy group at the 4-position instead of a methyl group.
Uniqueness
2-Chloro-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32785-40-3 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?
A1: this compound serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.
Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?
A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

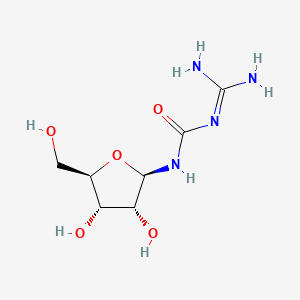
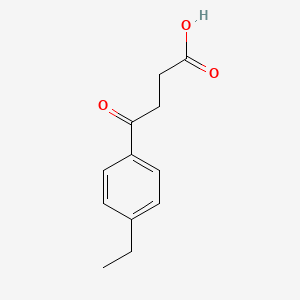
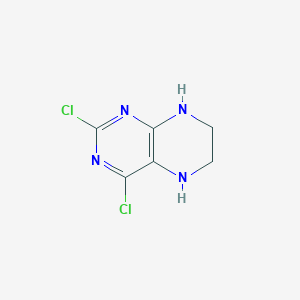
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
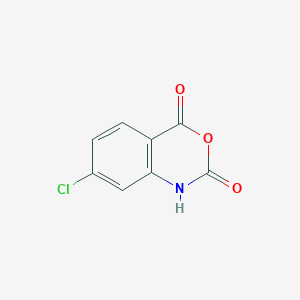
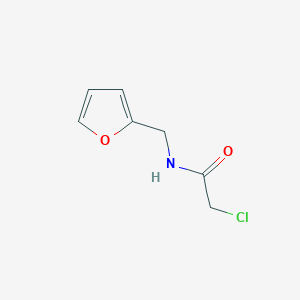
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

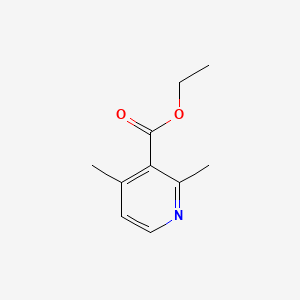
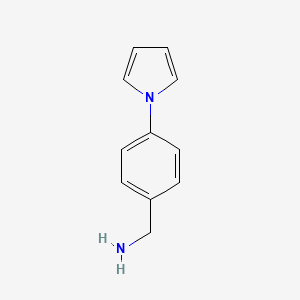
![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)
